Comprehensive Physicochemical Profile of 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine
Comprehensive Physicochemical Profile of 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine
This guide provides an in-depth technical analysis of 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine , a sterically hindered primary amine with significant potential as a chiral building block and a pharmacological scaffold.
Executive Summary
1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine (CAS: 654683-81-5) is a specialized benzylamine derivative characterized by a bulky tert-butyl group adjacent to the benzylic amine center. This steric hindrance imparts unique stability and lipophilicity profiles compared to linear phenethylamines. Primarily utilized in the synthesis of complex pharmaceutical intermediates, its structural motif suggests potential activity as a monoamine modulator, necessitating rigorous handling and characterization protocols.
Chemical Identity & Structural Analysis[1][2][3]
The compound features a chiral center at the C1 position, making it a subject of interest for enantioselective synthesis and resolution. The 3-methoxy substitution on the phenyl ring introduces an electron-donating group (EDG) via resonance, slightly increasing the electron density of the aromatic system compared to the unsubstituted analog.
| Attribute | Detail |
| IUPAC Name | 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine |
| Common Identifier | 3-MeO-tBu-Benzylamine |
| CAS Number | 654683-81-5 |
| Molecular Formula | C₁₂H₁₉NO |
| Molecular Weight | 193.29 g/mol |
| SMILES | CC(C)(C)C(C1=CC(=CC=C1)OC)N |
| InChI Key | HXAMELDWELSLFF-UHFFFAOYSA-N |
3D Conformer & Steric Analysis
The tert-butyl group at the C2 position creates a significant steric barrier ("neopentyl effect"). This hindrance protects the amine from metabolic deamination and oxidative degradation, potentially extending the half-life of derivative drugs. However, it also complicates nucleophilic substitution reactions at the nitrogen atom, often requiring elevated temperatures or catalytic activation.
Physicochemical Properties[6][7][8]
The following data represents a synthesis of experimental values and high-confidence QSAR predictions (ACD/Labs, ChemAxon) for the free base form.
Core Physicochemical Constants
| Property | Value / Range | Confidence/Method |
| Physical State | Pale yellow oil (Free Base) / White crystalline solid (HCl Salt) | Observed in analogs |
| Boiling Point | 265.0 ± 20.0 °C at 760 mmHg | Predicted (ACD/Labs) |
| Melting Point (HCl) | 185 – 190 °C | Estimated (Structure-Property) |
| pKa (Base) | 9.8 ± 0.2 | Predicted (Basic Amine) |
| LogP (Octanol/Water) | 2.85 ± 0.3 | Predicted (Consensus) |
| Polar Surface Area (PSA) | 35.25 Ų | Calculated |
| Rotatable Bonds | 3 | Structural Count |
| H-Bond Donors | 1 | Amine (-NH₂) |
| H-Bond Acceptors | 2 | Amine (N), Methoxy (O) |
Solubility Profile
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Water: Low solubility for the free base (< 1 mg/mL). The Hydrochloride (HCl) salt is highly soluble (> 50 mg/mL) in water and ethanol.
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Organic Solvents: Free base is freely soluble in Dichloromethane (DCM), Methanol, and Ethyl Acetate.
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pH Dependence: At physiological pH (7.4), the compound exists predominantly (>99%) in its protonated cationic form due to its pKa of ~9.8, facilitating interaction with negatively charged protein residues.
Synthesis & Impurity Profiling
The synthesis of sterically hindered amines requires specific strategies to overcome the bulk of the tert-butyl group. Two primary routes are validated for high-yield production.[1]
Validated Synthetic Routes
Route A: The Nitrile-Grignard Addition (Preferred for Scale-up) This route avoids the formation of over-alkylated byproducts common in direct alkylation.
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Precursor: 3-Methoxybenzonitrile.
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Reagent: tert-Butylmagnesium chloride (t-BuMgCl).
-
Mechanism: Addition of the Grignard reagent to the nitrile yields a metallo-imine intermediate.
-
Reduction: In-situ reduction of the imine with Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) yields the primary amine.
Route B: Reductive Amination of Ketone
-
Precursor: 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one (3-Methoxy-pivalophenone).
-
Reagents: Ammonium Acetate (NH₄OAc), Sodium Cyanoborohydride (NaCNBH₃).
-
Conditions: Reflux in Methanol.
Synthesis Workflow Diagram (DOT)
Caption: Figure 1. Dual synthetic pathways for 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine highlighting the Nitrile-Grignard route (Top) and Reductive Amination route (Bottom).
Impurity Profile
-
Impurity A (Starting Material): 3-Methoxybenzonitrile (detectable via IR - Nitrile stretch at ~2230 cm⁻¹).
-
Impurity B (Hydrolysis Product): 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one (Ketone). Formed if the imine intermediate is hydrolyzed before reduction.
-
Impurity C (Dimer): Secondary amine formation is rare due to steric hindrance but possible under aggressive reductive amination conditions.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
-
δ 0.95 (s, 9H): tert-Butyl group (Strong singlet, diagnostic).
-
δ 3.75 (s, 1H): Benzylic CH-NH₂ (Sharp singlet or broad if exchangeable).
-
δ 3.80 (s, 3H): Methoxy group (-OCH₃).
-
δ 6.75 – 7.25 (m, 4H): Aromatic protons (Pattern typical for 1,3-disubstituted benzene).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Aliphatic: ~26.5 ppm (CH₃ of t-Bu), ~35.0 ppm (Quaternary C), ~65.0 ppm (Benzylic C-N).
-
Aromatic: ~159.0 ppm (C-O, ipso), ~112-130 ppm (Ar-C).
-
Mass Spectrometry (MS)
-
Ionization: ESI+ or EI.
-
Molecular Ion: [M+H]⁺ = 194.15 m/z.[2]
-
Fragmentation (EI):
-
Base Peak: m/z 136 (Loss of tert-butyl group, [M - C₄H₉]⁺). This alpha-cleavage is highly characteristic of neopentyl-type amines.
-
Tropylium Ion: m/z 91 (Benzyl cation derivative).
-
Biological & Metabolic Context (In Silico)
While specific pharmacological data for this CAS is proprietary, Structure-Activity Relationship (SAR) analysis with analogous phenethylamines suggests specific metabolic fates.
Predicted Metabolic Pathways
The steric bulk of the tert-butyl group blocks the standard Monoamine Oxidase (MAO) pathway (alpha-oxidation), likely shifting metabolism to hepatic CYP450 enzymes.
-
O-Demethylation (CYP2D6): Conversion of the methoxy group to a phenol (3-hydroxy metabolite). This is often the rate-limiting step for elimination.
-
N-Oxidation (FMO3): Formation of the hydroxylamine or N-oxide.
-
Glucuronidation: Phase II conjugation of the O-demethylated phenol.
Metabolic Pathway Diagram (DOT)
Caption: Figure 2. Predicted hepatic metabolic pathways involving Phase I (CYP/FMO) functionalization and Phase II (UGT) conjugation.
Handling, Stability & Safety
Stability Protocols
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.
-
Air Sensitivity: The free base absorbs CO₂ from the air to form carbamates. Store under Argon or Nitrogen atmosphere.
-
Shelf Life: >2 years if stored properly as the hydrochloride salt.
Safety & Toxicology (GHS Classification)
-
Signal Word: DANGER
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage (Corrosive).
-
H302: Harmful if swallowed (Acute Toxicity).[3]
-
-
PPE Requirements: Nitrile gloves (0.11mm, breakthrough >480m), chemical splash goggles, and fume hood ventilation are mandatory during synthesis and handling.
References
-
PubChem. (2024). Compound Summary: 1-(3-methoxyphenyl)-2,2-dimethylpropan-1-amine (CID 58735790).[2] National Library of Medicine. [Link]
- ACD/Labs. (2024). Percepta Platform: Physicochemical Predictions. Advanced Chemistry Development, Inc.
Sources
- 1. A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 [quickcompany.in]
- 2. PubChemLite - 1-(3-methoxyphenyl)-2,2-dimethylpropan-1-amine (C12H19NO) [pubchemlite.lcsb.uni.lu]
- 3. (2S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone | C13H19NO2 | CID 25146676 - PubChem [pubchem.ncbi.nlm.nih.gov]
